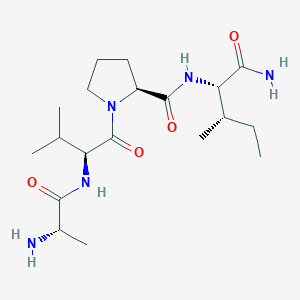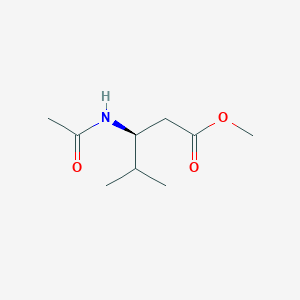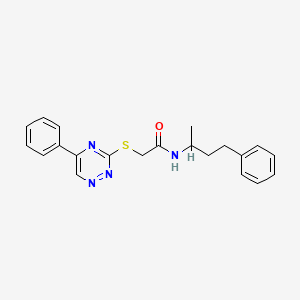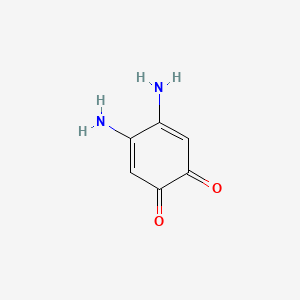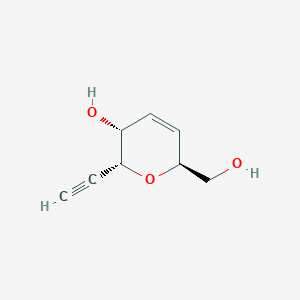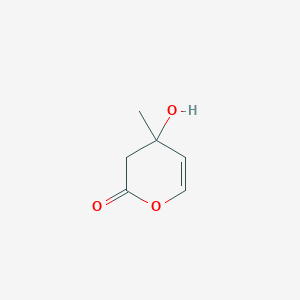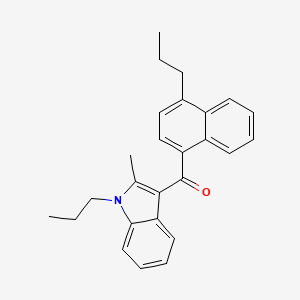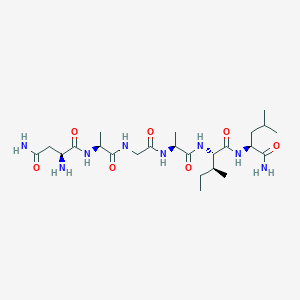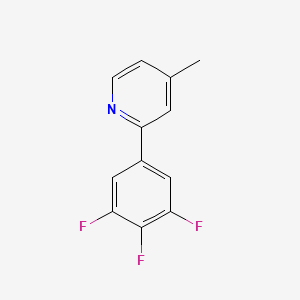
4-Methyl-2-(3,4,5-trifluorophenyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-(3,4,5-trifluorophenyl)pyridine is an organic compound with the molecular formula C₁₂H₈F₃N It is a pyridine derivative characterized by the presence of a trifluorophenyl group at the 2-position and a methyl group at the 4-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 4-Methyl-2-(3,4,5-trifluorophenyl)pyridine involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound. The reaction conditions are generally mild and tolerant of various functional groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(3,4,5-trifluorophenyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the trifluorophenyl group to other functional groups.
Substitution: The trifluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluorophenyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridines .
Scientific Research Applications
4-Methyl-2-(3,4,5-trifluorophenyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Methyl-2-(3,4,5-trifluorophenyl)pyridine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluorophenyl group can enhance the compound’s binding affinity and specificity for its molecular targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4,5-Trifluorophenyl)pyridine
- 4-Methyl-2-(2,4,5-trifluorophenyl)pyridine
- 4-Methyl-2-(3,4-difluorophenyl)pyridine
Uniqueness
4-Methyl-2-(3,4,5-trifluorophenyl)pyridine is unique due to the specific positioning of the trifluorophenyl and methyl groups, which can influence its chemical reactivity and biological activity. The trifluorophenyl group enhances the compound’s stability and lipophilicity, making it a valuable scaffold in drug design and other applications .
Properties
CAS No. |
596815-61-1 |
|---|---|
Molecular Formula |
C12H8F3N |
Molecular Weight |
223.19 g/mol |
IUPAC Name |
4-methyl-2-(3,4,5-trifluorophenyl)pyridine |
InChI |
InChI=1S/C12H8F3N/c1-7-2-3-16-11(4-7)8-5-9(13)12(15)10(14)6-8/h2-6H,1H3 |
InChI Key |
WUPSQVKQNQYVGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)C2=CC(=C(C(=C2)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl}-2-iodobenzamide](/img/structure/B14221005.png)
![2-({2-[(Pyridin-3-yl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14221013.png)
![1,1,3,3-Tetramethyl-2-[(prop-2-en-1-yl)oxy]cyclohexane](/img/structure/B14221027.png)
